molecular formula C14H17NO3 B12516426 2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid CAS No. 652142-97-7

2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B12516426
CAS No.: 652142-97-7
M. Wt: 247.29 g/mol
InChI Key: JSHNLFBZRSQILI-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid is an organic compound with a complex structure that includes a tert-butylamino group, a phenyl group, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a tert-butylamine derivative with a phenyl-substituted but-2-enoic acid precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The tert-butylamino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various receptors or enzymes, leading to changes in biological activity. The phenyl and but-2-enoic acid moieties may also contribute to the compound’s overall effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)acetic acid hydrochloride: A glycine derivative with similar structural features.

    2-(tert-Butylamino)ethyl methacrylate: Used in polymer chemistry and materials science.

    tert-Butylamine: A simpler amine with a tert-butyl group.

Uniqueness

2-(Tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Properties

CAS No.

652142-97-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(tert-butylamino)-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C14H17NO3/c1-14(2,3)15-11(13(17)18)9-12(16)10-7-5-4-6-8-10/h4-9,15H,1-3H3,(H,17,18)

InChI Key

JSHNLFBZRSQILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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